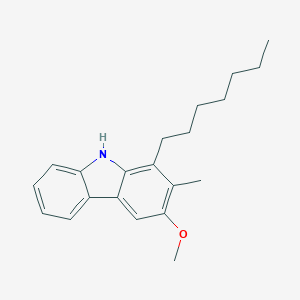
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic aromatic compound with a seven-membered ring containing two nitrogen atoms. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been studied in detail.
Mechanism Of Action
The mechanism of action of 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- in exhibiting its various properties is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth, microbial growth, or inflammation.
Biochemical And Physiological Effects
Studies have shown that 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microbial strains. It has also been found to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, it has been shown to have potential neuroprotective effects.
Advantages And Limitations For Lab Experiments
The advantages of using 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its diverse range of properties. However, its limitations include its limited solubility in some solvents, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are many future directions for the study of 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl-. One potential direction is to further investigate its potential use as an organic semiconductor in electronic devices. Another direction is to study its potential use as a sensitizer in dye-sensitized solar cells. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as neuroprotection and drug development.
Synthesis Methods
The synthesis of 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- has been achieved through various methods. One of the most common methods involves the reaction of heptylamine with 3-methoxy-2-methylbenzaldehyde in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride to obtain the final product. Other methods involve the use of different starting materials and catalysts.
Scientific Research Applications
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- has been studied for its potential applications in various fields. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as an organic semiconductor in electronic devices. Additionally, it has been investigated for its potential use as a sensitizer in dye-sensitized solar cells.
properties
CAS RN |
139196-83-1 |
|---|---|
Product Name |
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- |
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-heptyl-3-methoxy-2-methyl-9H-carbazole |
InChI |
InChI=1S/C21H27NO/c1-4-5-6-7-8-11-16-15(2)20(23-3)14-18-17-12-9-10-13-19(17)22-21(16)18/h9-10,12-14,22H,4-8,11H2,1-3H3 |
InChI Key |
ABYVCTWTYWFOAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
Canonical SMILES |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
Other CAS RN |
139196-83-1 |
synonyms |
3-O-Methylcarazostatin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



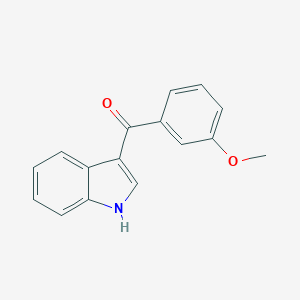
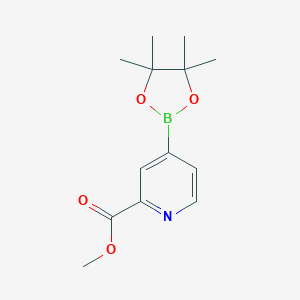

![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
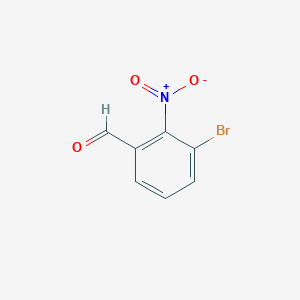






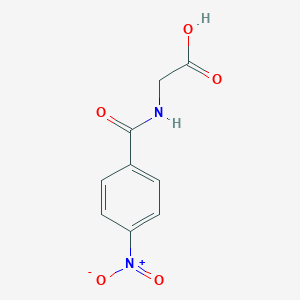
![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)